(R)-(+)-1-(4-Bromophenyl)ethylamine

Catalog No.
S669399
CAS No.
45791-36-4
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1-(4-Bromophenyl)ethylamine

CAS Number

45791-36-4

Product Name

(R)-(+)-1-(4-Bromophenyl)ethylamine

IUPAC Name

(1R)-1-(4-bromophenyl)ethanamine

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1

InChI Key

SOZMSEPDYJGBEK-ZCFIWIBFSA-N

SMILES

CC(C1=CC=C(C=C1)Br)N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)N

Medicinal Chemistry

(R)-(+)-1-(4-Bromophenyl)ethylamine serves as a scaffold or building block for the synthesis of various drug candidates, particularly those targeting the central nervous system (CNS). Studies suggest its potential in developing drugs for conditions like:

  • Neurodegenerative diseases: Research indicates that this compound may possess neuroprotective properties, potentially benefiting individuals with Alzheimer's disease and Parkinson's disease [].
  • Schizophrenia: Studies have explored the potential of (R)-(+)-1-(4-Bromophenyl)ethylamine derivatives as atypical antipsychotics for treating schizophrenia [].

(R)-(+)-1-(4-Bromophenyl)ethylamine is an organic compound with the molecular formula C8H10BrNC_8H_{10}BrN and a molecular weight of approximately 200.08 g/mol. It is characterized by the presence of a bromophenyl group attached to an ethylamine moiety, making it a chiral compound with significant applications in medicinal chemistry and organic synthesis. The compound appears as a clear to pale yellow liquid, with specific properties such as a melting point of -25 °C and a boiling point of 112 °C at reduced pressure (13 mmHg) .

, including:

  • Formation of Schiff Bases: This compound can react with carbonyl compounds to form imines, which are useful intermediates in organic synthesis.
  • N-Alkylation: It can undergo N-alkylation reactions, allowing for the introduction of various alkyl groups.
  • Reduction Reactions: The compound can be reduced to yield secondary amines or other derivatives.

These reactions highlight its versatility as a building block in organic synthesis .

The biological activity of (R)-(+)-1-(4-Bromophenyl)ethylamine has been studied in various contexts:

  • Neurotransmitter Modulation: It has been shown to influence neurotransmitter systems, particularly those involving catecholamines.
  • Potential Therapeutic Uses: Due to its structural similarity to other biologically active compounds, it may exhibit potential therapeutic effects in treating neurological disorders .

Several synthetic routes have been developed for (R)-(+)-1-(4-Bromophenyl)ethylamine:

  • Direct Amine Synthesis:
    • Starting from 4-bromobenzaldehyde and ethylamine, the reaction proceeds through reductive amination.
  • Chiral Resolution:
    • Enantiomeric purity can be achieved through chiral resolution techniques, such as using chiral reagents or chromatography methods.
  • Asymmetric Synthesis:
    • Utilizing chiral catalysts or reagents can facilitate the asymmetric synthesis of this compound from prochiral precursors .

(R)-(+)-1-(4-Bromophenyl)ethylamine finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions.
  • Chemical Research: Used as a reagent in organic synthesis for producing complex molecules.
  • Material Science: Its properties may be exploited in developing new materials with specific functionalities .

Interaction studies involving (R)-(+)-1-(4-Bromophenyl)ethylamine focus on its effects on biological systems:

  • Receptor Binding Studies: Investigations into how it interacts with neurotransmitter receptors could provide insights into its potential therapeutic effects.
  • Drug Interaction Profiles: Studies assessing how this compound interacts with other drugs are essential for understanding its safety and efficacy in clinical settings .

(R)-(+)-1-(4-Bromophenyl)ethylamine shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(S)-1-(4-Bromophenyl)ethylamine27298-97-11.00Enantiomer with different biological activity
1-(4-Bromophenyl)propan-1-amine74877-09-10.97Longer carbon chain affecting pharmacokinetics
(R)-1-(3-Bromophenyl)ethanamine176707-77-00.97Different bromine position may alter activity
(S)-1-(3-Bromophenyl)ethanamine hydrochloride2172274-44-90.95Hydrochloride salt form, potentially differing solubility

The unique chirality and specific bromine substitution pattern of (R)-(+)-1-(4-Bromophenyl)ethylamine contribute to its distinct biological properties compared to these similar compounds .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411 (86.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

45791-36-4

Wikipedia

(R)-(+)-1-(4-Bromophenyl)ethylamine

Dates

Modify: 2023-08-15

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